molecular formula C19H14N2O3S B2711770 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-76-4

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2711770
CAS No.: 361478-76-4
M. Wt: 350.39
InChI Key: RXYNGLOARFZCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound combining a benzothiazole moiety and a chromene (benzopyran) scaffold linked via a carboxamide group. The benzothiazole ring is substituted with methyl groups at positions 4 and 6, while the chromene component features a ketone at position 2.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-11(2)17-16(8-10)25-19(20-17)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYNGLOARFZCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with appropriate benzothiazole derivatives. In one study, a series of structurally similar compounds were synthesized using a multi-step process that included the formation of hydrazones and subsequent cyclization reactions . The general synthetic route can be summarized as follows:

  • Formation of Benzothiazole Derivatives : Starting from 2-amino-thiophenol and appropriate aldehydes.
  • Reaction with Coumarin : The benzothiazole derivative is reacted with 4-hydroxycoumarin in the presence of an acid catalyst.
  • Final Product Isolation : The final product is purified through recrystallization techniques.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives containing the benzothiazole moiety demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported that compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organisms
This compound8 - 16Staphylococcus aureus, E. coli

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer). The MTT assay results indicated that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range .

Cell LineIC50 (µM)Selectivity Index
MCF-712> 10
A54915> 8
HT-2920> 5

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
  • Induction of Apoptosis : In cancer cell lines, the compound promotes apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
  • Antioxidant Properties : Some studies suggest that the compound may exert antioxidant effects, reducing oxidative stress in cells, which is often implicated in cancer progression and microbial infections .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Case Study on Anticancer Efficacy : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls .
  • Antimicrobial Efficacy Against Resistant Strains : Research conducted on resistant strains of bacteria showed that derivatives of this compound maintained efficacy where conventional antibiotics failed, highlighting its potential as a lead compound for drug development against resistant infections .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the benzothiazole and chromene structures. The synthesis of various derivatives has shown promising results against different microbial strains. For instance, derivatives of benzothiazole have been extensively evaluated for their in vitro activity against bacteria and fungi, demonstrating effective inhibition at low concentrations .

Case Study: Synthesis and Evaluation

A study synthesized a series of benzothiazole derivatives, including those with chromene scaffolds. These compounds were tested against several bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity, suggesting a potential therapeutic application in treating infections .

CompoundMicrobial ActivityMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Anticancer Properties

The anticancer potential of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been investigated through various in vitro assays. Research indicates that this compound exhibits cytotoxic effects against human cancer cell lines, including lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells.

Case Study: Cytotoxicity Assays

In a recent investigation, the synthesized chromone derivatives were tested for their cytotoxicity using MTT assays. The results indicated that certain compounds significantly inhibited cell proliferation in both cancer cell lines, with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)
Compound CA-54915
Compound DMCF-725

Antioxidant Activity

The antioxidant capabilities of this compound have also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Findings

Studies have shown that derivatives of this compound can scavenge free radicals effectively. The DPPH assay demonstrated that specific compounds exhibited high radical scavenging activity, indicating their potential use as natural antioxidants .

CompoundDPPH Scavenging Activity (%)
Compound E85%
Compound F75%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Based Analogs

The compound shares structural homology with chromene derivatives synthesized in . For example:

  • Compound 3 (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide): Features a tetrahydrochromene core with chlorophenyl and benzylidene substituents, along with a cyano group. Unlike the target compound, this analog lacks the benzothiazole moiety but includes a benzamide linkage. The chlorophenyl groups may enhance lipophilicity and π-π stacking interactions compared to the dimethyl-substituted benzothiazole in the target compound .
  • Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one): Incorporates a pyrimidinone ring fused to the chromene system. The additional nitrogen atoms in the pyrimidinone could confer distinct hydrogen-bonding properties or metabolic stability compared to the simpler 4-oxo-chromene in the target compound .

Key Structural Differences:

Feature Target Compound Compound 3 () Compound 4 ()
Core Structure 4-Oxo-4H-chromene Tetrahydrochromene Hexahydrochromeno-pyrimidinone
Aromatic Substituents 4,6-Dimethylbenzothiazole 2-Chlorophenyl, benzylidene 2-Chlorophenyl, benzylidene, phenyl
Functional Groups Carboxamide Benzamide, cyano Pyrimidinone, ketone

Benzothiazole-Containing Analogs

The benzothiazole moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents. For instance:

  • Mn(II) Complex in : A sulphonamide-linked benzothiazole derivative (4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide). Unlike the target compound, this analog includes a sulphonamide group instead of a carboxamide and forms a metal complex.

Hypothetical Pharmacokinetic Differences:

  • Metabolic Stability: The carboxamide linkage may resist hydrolysis better than ester or cyano groups in other analogs (e.g., Compound 3), though this requires experimental validation.

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
  • Structural Modifications : Introducing hydrophilic groups (e.g., sulfonamides) to improve solubility .

  • Formulation Optimization : Using nanoemulsions or cyclodextrin complexes to enhance bioavailability .

  • Metabolic Profiling : LC-MS/MS assays to identify metabolites and adjust dosing regimens .

    • Case Study :
      A derivative with a trifluoromethyl group showed 10-fold higher in vitro IC₅₀ (anti-cancer) than in vivo due to rapid hepatic clearance. Adjusting the dosing frequency (twice daily vs. once) restored efficacy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or ion channels)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to TRPV3 (a common target for anti-pruritic agents). The chromene-carboxamide moiety forms hydrogen bonds with Ser502 and Tyr564 residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., NO₂, CF₃) with inhibitory activity against CDK7 (R² = 0.89) .

Q. What experimental designs address low reproducibility in crystallographic data for this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in DMF/water (1:1) to obtain single crystals. SHELXT software resolves phase problems in poorly diffracting crystals .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For example, a BASF value of 0.35 improved R-factor from 0.12 to 0.08 .
  • Validation Tools : Check PLATON’s ADDSYM to detect missed symmetry elements .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between MTT and apoptosis assays for this compound?

  • Methodological Answer :
  • MTT False Negatives : Mitochondrial activity assays (MTT) may underestimate cytotoxicity if the compound interferes with tetrazolium reduction. Confirm with ATP-based assays (e.g., CellTiter-Glo) .
  • Apoptosis vs. Necrosis : Flow cytometry (Annexin V/PI staining) distinguishes mechanisms. For example, a derivative showed 40% apoptosis (Annexin V⁺) but only 20% MTT inhibition due to necrotic pathways .

Biological Activity Profiling

Q. What in vitro assays validate the anti-inflammatory or anti-cancer mechanisms of this compound?

  • Methodological Answer :
  • NF-κB Inhibition : Luciferase reporter assays in RAW264.7 cells (IC₅₀ = 1.2 μM) .
  • Caspase-3 Activation : Western blotting for cleaved caspase-3 in HeLa cells after 24h treatment (10 μM) .
  • Kinase Profiling : Selectivity screening against a 50-kinase panel (DiscoverX) identifies CDK7 inhibition (IC₅₀ = 85 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.